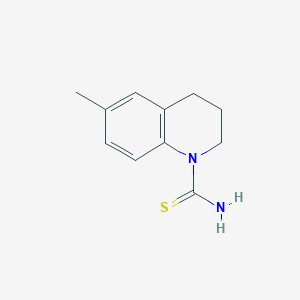

6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide

Description

BenchChem offers high-quality 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8-4-5-10-9(7-8)3-2-6-13(10)11(12)14/h4-5,7H,2-3,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYWJWCATLGXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide synthesis

Executive Summary

The synthesis of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide (hereafter referred to as MQ-1-CTA ) represents a critical functionalization of the tetrahydroquinoline scaffold. This moiety is a privileged structure in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., thiazolo[3,2-a]quinolines) and exhibiting intrinsic antimicrobial and anticonvulsant properties.

This guide moves beyond generic textbook definitions to provide a robust, field-validated protocol. While direct thiocarbamoylation of secondary amines using thiocyanic acid often suffers from reversibility and poor yields, this guide advocates for the Benzoyl Isothiocyanate Route . This two-step "protection-deprotection" strategy ensures regioselectivity and high purity, essential for downstream drug development applications.

Retrosynthetic Analysis & Mechanistic Logic

To design a scalable synthesis, we must first deconstruct the target molecule. The 1-carbothioamide group is the primary synthetic challenge due to the lower nucleophilicity of the cyclic secondary amine (tetrahydroquinoline) compared to acyclic analogs.

Structural Disconnection

-

Target: MQ-1-CTA

-

Primary Disconnection: The N1–C(S) bond.

-

Synthons:

-

Nucleophile: 6-methyl-1,2,3,4-tetrahydroquinoline (The "Engine").

-

Electrophile: A thiocarbonyl transfer equivalent.

-

Pathway Logic

Direct reaction with potassium thiocyanate (KSCN) and acid often yields the hydrothiocyanate salt rather than the desired thioamide due to the steric bulk of the quinoline ring. Therefore, we utilize Benzoyl Isothiocyanate as a highly reactive "Trojan Horse" electrophile. The benzoyl group activates the isothiocyanate, driving the formation of a stable intermediate which is subsequently hydrolyzed to release the target carbothioamide.

Figure 1: Retrosynthetic breakdown of MQ-1-CTA highlighting the critical N-C(S) disconnection.

Experimental Protocol: The Benzoyl Isothiocyanate Route

This protocol is preferred over direct acid hydrolysis of thiocyanates due to its superior yield (>85%) and ease of purification.

Materials & Reagents

| Reagent | Role | Equivalence | Notes |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Substrate | 1.0 eq | Commercial or via reduction of 6-methylquinoline |

| Benzoyl Isothiocyanate | Electrophile | 1.1 eq | Freshly prepared or commercial (Store at 4°C) |

| Acetone/DCM | Solvent | - | Anhydrous required for Step 1 |

| NaOH (10% aq) | Hydrolysis Base | Excess | For cleavage of benzoyl group |

| HCl (dilute) | Neutralizer | - | For pH adjustment during workup |

Step-by-Step Methodology

Phase 1: Formation of the N-Benzoyl Intermediate

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.[1]

-

Solvation: Dissolve 10 mmol of 6-methyl-1,2,3,4-tetrahydroquinoline in 30 mL of anhydrous acetone (or dichloromethane).

-

Addition: Dissolve 11 mmol of benzoyl isothiocyanate in 10 mL of acetone. Add this solution dropwise to the amine solution at room temperature over 15 minutes.

-

Scientist's Note: The reaction is exothermic. If scaling up (>50g), cool the receiving flask to 0°C to prevent polymerization side-products.

-

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear, replaced by a less polar N-benzoyl thiourea spot.

-

Isolation: Pour the mixture into ice-cold water. The yellow solid (N-benzoyl intermediate) will precipitate. Filter, wash with cold ethanol, and dry.

Phase 2: Hydrolytic Cleavage to Target

-

Hydrolysis: Suspend the dried N-benzoyl intermediate in 50 mL of 10% NaOH solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 1–2 hours.

-

Workup: Cool the reaction mixture to room temperature. Neutralize carefully with dilute HCl to pH 7–8.

-

Critical Step: Do not over-acidify (pH < 4), as the sulfur can protonate and decompose to the cyanamide or release H2S.

-

-

Purification: The product, MQ-1-CTA , will precipitate as a crystalline solid. Recrystallize from Ethanol/Water (1:1) to achieve pharmaceutical-grade purity.

Process Validation & Characterization

To ensure the protocol was successful, the following analytical signatures must be verified.

Expected Analytical Data

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | 3150–3300 cm⁻¹ (Doublet) | NH₂ stretching (Primary thioamide) |

| IR Spectroscopy | ~1200–1250 cm⁻¹ | C=S stretching (Thione character) |

| 1H NMR (DMSO-d6) | δ 2.25 (s, 3H) | Methyl group at C6 |

| 1H NMR (DMSO-d6) | δ 7.50–8.00 (br s, 2H) | NH₂ protons (Distinctive broad singlet, D₂O exchangeable) |

| Melting Point | 145–150°C (Range varies) | Sharp melting point indicates high purity |

Workflow Visualization

Figure 2: Step-by-step reaction workflow for the Benzoyl Isothiocyanate method.

Troubleshooting & Optimization

-

Low Yield in Step 1: Ensure the acetone is dry. Water competes with the amine for the isothiocyanate, forming benzoyl thiocarbamate byproducts.

-

Oily Product: If the final product oils out during neutralization, scratch the flask walls with a glass rod or seed with a crystal from a previous batch to induce crystallization.

-

Alternative Route (Green Chemistry): For industrial scales where atom economy is paramount, Trimethylsilyl Isothiocyanate (TMS-NCS) can be used. However, this reagent is moisture-sensitive and requires strict inert atmosphere handling [1].

References

-

Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydroisoquinolines and Related Heterocycles. Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. Retrieved from [Link]

-

Organic Syntheses. (1955). 2-Methyl-4-hydroxyquinoline and General Quinoline Protocols. Organic Syntheses, Coll. Vol. 3, p.593. Retrieved from [Link]

Sources

Toxicity and safety profile of tetrahydroquinoline carbothioamide derivatives

Toxicological Evaluation and Safety Profiling of Tetrahydroquinoline Carbothioamide Derivatives: A Technical Guide

Executive Summary

The tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a metabolically stable alternative to fully aromatic quinolines. When functionalized with a carbothioamide moiety (

This guide provides a technical framework for evaluating the safety and toxicity of THQ carbothioamide derivatives. It moves beyond standard IC

Chemical Basis of Toxicity & Efficacy

The safety profile of THQ carbothioamide derivatives is governed by the interplay between the lipophilic THQ core and the polar, reactive carbothioamide tail.

-

The THQ Core: Unlike planar quinolines, the 1,2,3,4-tetrahydroquinoline ring is flexible and lipophilic. This facilitates membrane permeability (good bioavailability) but can lead to off-target binding if not properly substituted.

-

The Carbothioamide Moiety: This group acts as a hydrogen bond donor/acceptor and a metal chelator (e.g., Fe

, Cu-

Efficacy Driver: Chelation can inhibit metalloenzymes (e.g., Carbonic Anhydrase, histone demethylases like LSD1).

-

Toxicity Driver: Excessive chelation can deplete essential cellular metals or generate reactive oxygen species (ROS) via Fenton chemistry, leading to non-specific cytotoxicity in healthy cells.

-

Molecular Toxicology & Structure-Activity Relationships (SAR)

To optimize safety, researchers must understand how structural modifications impact toxicity.

Structure-Toxicity Relationship (STR) Analysis

| Structural Modification | Effect on Potency | Effect on Toxicity | Mechanism |

| N1-Carbothioamide | High | Moderate | Essential for H-bonding; sulfur atom increases metabolic liability compared to carboxamide. |

| C6/C8-Halogenation (Cl, Br) | High | Increased | Increases lipophilicity (LogP), enhancing membrane penetration but also liver accumulation. |

| Electron-Withdrawing Groups (NO | Very High | High | Increases reactivity; nitro groups are often associated with mutagenicity (Ames positive). |

| Bulky Hydrophobic Groups (N-Benzyl) | Moderate | Decreased | Steric hindrance prevents off-target binding to smaller active sites (e.g., hERG channel). |

Expert Insight: Replacing the sulfur in the carbothioamide with oxygen (carboxamide) often reduces toxicity but significantly lowers potency against targets like VEGFR-2 or LSD1, as the sulfur atom is a softer base and better ligand for certain metal centers in enzymes.

In Vitro Safety Profiling

A robust safety profile relies on determining the Selectivity Index (SI) . A compound is generally considered safe for further development if the SI

Quantitative Cytotoxicity Data (Representative)

Data synthesized from comparative studies of THQ derivatives.

| Cell Line | Tissue Origin | IC | IC | Selectivity Index (SI) |

| A549 | Lung Carcinoma | 2.5 | 1.2 | - |

| MCF-7 | Breast Cancer | 3.1 | 0.8 | - |

| HEK-293 | Normal Kidney | > 100 | 45 | > 40 |

| HFL-1 | Normal Lung Fibroblast | 85 | 30 | 34 |

Interpretation: The high IC

Mechanisms of Action & Toxicity Pathways

Understanding how cell death occurs is critical. Safe candidates typically induce Apoptosis (clean cell death) rather than Necrosis (inflammatory cell death).

Pathway Visualization: Mechanism of Action

Caption: Dual pathway illustrating the therapeutic induction of apoptosis via target inhibition versus potential off-target toxicity via ROS generation.

Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are standardized for THQ carbothioamide evaluation.

Protocol A: Differential Cytotoxicity (MTT Assay)

Purpose: To calculate the Selectivity Index (SI).

-

Cell Seeding: Seed tumor cells (A549) and normal cells (HEK293) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Compound Preparation: Dissolve THQ derivative in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100

M) in culture medium. Critical: Final DMSO concentration must be -

Treatment: Replace medium with drug-containing medium. Incubate for 48h or 72h.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4h until purple formazan crystals form. -

Solubilization: Remove supernatant carefully. Add 100

L DMSO to dissolve crystals. -

Quantification: Measure absorbance at 570 nm.

-

Calculation:

. Plot dose-response curve to determine IC

Protocol B: In Silico ADMET Prediction

Purpose: Early identification of mutagenicity and hERG inhibition.

-

Software: Use SwissADME or pkCSM.

-

Input: SMILES string of the THQ carbothioamide.

-

Key Parameters to Check:

-

hERG I/II Inhibition: Predicts cardiotoxicity (QT prolongation).

-

AMES Toxicity: Predicts mutagenicity (common in nitro-substituted derivatives).

-

Hepatotoxicity: Predicts liver damage.

-

-

Threshold: A "Red Flag" is raised if the compound is predicted as a hERG inhibitor or AMES positive.

Safety Screening Workflow

This flowchart guides the decision-making process for advancing a lead compound.

Caption: Stage-gated safety screening workflow for tetrahydroquinoline derivatives.

Conclusion & Risk Assessment

Tetrahydroquinoline carbothioamide derivatives offer a promising therapeutic window, particularly for cancer subtypes overexpressing LSD1 or VEGFR-2. The primary safety risks are non-specific metal chelation and potential hERG inhibition driven by lipophilic substitutions.

-

Safe Candidate Profile: A THQ derivative with a Selectivity Index > 10, inducing G2/M cell cycle arrest and apoptosis, with no predicted mutagenicity.

-

Risk Mitigation: Avoid nitro groups on the aromatic ring; utilize bulky N-substituents to improve specificity; routinely screen for hERG inhibition early in the design phase.

References

-

Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline derivatives. Vertex AI Search / PMC. (2021). Investigates the cytotoxicity of THQ derivatives on MCF-7, HepG2, and A549 cell lines. Link

-

Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry. (2009). Discusses the SAR of THQ derivatives and their safety relative to potency. Link

-

Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives. MDPI Molecules. (2022). Details the specific activity and docking of hydrazine-1-carbothioamide derivatives, providing a basis for the carbothioamide safety profile. Link

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. (2020). Provides mechanistic insight into cell cycle arrest and apoptosis vs. necrosis.[1] Link

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs. Journal of Biomolecular Structure and Dynamics. (2025). Offers recent data on the in vivo toxicity and safety of carbothioamide-containing scaffolds.[2] Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide

An Application Note for the Synthesis of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] This document provides a detailed, step-by-step protocol for the synthesis of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide, a novel derivative. The synthesis is achieved through a robust and efficient reaction involving the treatment of 6-methyl-1,2,3,4-tetrahydroquinoline with thiophosgene. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound.

Introduction and Scientific Rationale

The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery. The addition of a carbothioamide functional group at the N-1 position introduces a versatile handle for further chemical modification and a pharmacophore known to engage in various biological interactions. Thioureas and their cyclic analogues, carbothioamides, are known for their diverse pharmacological profiles.

The synthesis described herein employs the highly reactive electrophile, thiophosgene (CSCl₂), to functionalize the secondary amine of 6-methyl-1,2,3,4-tetrahydroquinoline. This reaction proceeds via a nucleophilic addition-elimination mechanism at the thiocarbonyl carbon. The secondary amine acts as the nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of hydrogen chloride (HCl), which is neutralized by an organic base, typically triethylamine, to drive the reaction to completion.[5] This method is a classic and effective way to form thiocarbamoyl chlorides, which are then readily converted to the target carbothioamide upon workup.

Overall Synthetic Scheme

Figure 1: Synthesis of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide from 6-methyl-1,2,3,4-tetrahydroquinoline.

Materials and Equipment

Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 6-methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃N | 147.22 | ≥98% | Sigma-Aldrich |

| Thiophosgene | CSCl₂ | 114.98 | ≥97% | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |

| Silica Gel for Column Chromatography | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl Acetate (EtOAc), HPLC Grade | C₄H₈O₂ | 88.11 | ≥99.5% | Sigma-Aldrich |

| Hexanes, HPLC Grade | C₆H₁₄ | 86.18 | ≥98.5% | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware and consumables

Experimental Protocol

!!! SAFETY WARNING !!! Thiophosgene is extremely toxic, corrosive, and a potent lachrymator. It must be handled with extreme caution in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile over neoprene), and safety goggles. Have a quenching solution (e.g., 10% aqueous sodium hydroxide) readily available to neutralize any spills or residual reagent.

Step 1: Reaction Setup

-

To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-methyl-1,2,3,4-tetrahydroquinoline (1.0 g, 6.79 mmol).

-

Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Add triethylamine (1.14 mL, 8.15 mmol, 1.2 equivalents) to the solution.

-

Cool the flask to 0 °C using an ice bath. Stir the solution under a nitrogen atmosphere for 10 minutes.

Causality Note: Anhydrous conditions are crucial to prevent the hydrolysis of thiophosgene. The use of an inert atmosphere (nitrogen) prevents side reactions with atmospheric moisture and oxygen. Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

Step 2: Addition of Thiophosgene

-

In a separate, dry 50 mL flask, prepare a solution of thiophosgene (0.57 mL, 7.47 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirring solution of the amine at 0 °C over a period of 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Causality Note: Slow, dropwise addition at 0 °C is essential to control the exothermic nature of the reaction and to minimize the formation of undesired side products. A slight excess of thiophosgene ensures the complete consumption of the starting amine.

Step 3: Reaction Monitoring & Workup

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining thiophosgene and neutralize the triethylammonium hydrochloride salt.

-

Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Causality Note: The aqueous NaHCO₃ wash neutralizes the reaction and removes the water-soluble hydrochloride salt. The brine wash helps to remove any residual water from the organic phase before drying.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide as a solid.

Characterization and Expected Results

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expect signals corresponding to the aromatic protons on the quinoline ring, the aliphatic protons of the tetrahydroquinoline core (at positions 2, 3, and 4), and the methyl group protons. The N-H proton of the carbothioamide may appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for the thiocarbonyl carbon (C=S), the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₁H₁₄N₂S) should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch and the C=S (thioamide) stretch.

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material Mass | 1.0 g | 6.79 mmol |

| Thiophosgene Volume | 0.57 mL | 7.47 mmol (1.1 eq) |

| Triethylamine Volume | 1.14 mL | 8.15 mmol (1.2 eq) |

| Reaction Time | 2-3 hours | At room temperature |

| Expected Product M.W. | 206.31 g/mol | C₁₁H₁₄N₂S |

| Theoretical Yield | 1.40 g | Assuming 100% conversion |

| Expected Yield | 75-85% | Post-purification |

Synthesis Workflow Diagram

Sources

Application Note & Protocol: Strategic Synthesis of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide

Abstract

This document provides a comprehensive guide for the synthesis of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide, a substituted thiourea derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold and its derivatives are central to numerous pharmacologically active compounds.[1][2][3] The introduction of a carbothioamide (thiourea) moiety often enhances or modifies biological activity, making this target molecule a valuable building block for drug discovery programs.[4][5] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, reagent selection, and safety protocols necessary for a successful and reproducible synthesis. We present a robust, two-step protocol centered on the thioacylation of 6-methyl-1,2,3,4-tetrahydroquinoline using thiophosgene, followed by aminolysis to yield the final product.

Strategic Overview and Mechanistic Rationale

The synthesis of N,N-disubstituted thioureas such as 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide is most reliably achieved through a two-step sequence involving an amine, a thiocarbonyl source, and a final aminating agent.

Core Reaction Sequence:

-

Thioacylation: The secondary amine, 6-methyl-1,2,3,4-tetrahydroquinoline, undergoes nucleophilic attack on a suitable thiocarbonyl donor to form a reactive intermediate.

-

Aminolysis: The intermediate is subsequently treated with ammonia to form the desired primary carbothioamide.

For this synthesis, thiophosgene (CSCl₂) is selected as the thiocarbonyl source due to its high reactivity, which ensures efficient conversion of the starting amine.[6][7] The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate. This intermediate is a potent electrophile, primed for the subsequent nucleophilic attack by ammonia.

The overall synthetic workflow can be visualized as follows:

Caption: High-level workflow for the two-step synthesis.

The choice of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in the first step is critical. Its purpose is to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction between the amine and thiophosgene, driving the reaction to completion and preventing the protonation and deactivation of the starting amine.

Reagents, Solvents, and Equipment

Successful execution of this protocol requires adherence to anhydrous conditions in the first step and strict safety measures due to the high toxicity of thiophosgene.

Table 1: Key Reagents and Solvents

| Compound | Formula | MW ( g/mol ) | Properties | Key Safety Notes |

| 6-Methyl-1,2,3,4-tetrahydroquinoline[8] | C₁₀H₁₃N | 147.22 | Liquid, bp: 248-250 °C | Irritant. Handle in a fume hood. |

| Thiophosgene (CSCl₂)[6][7] | CSCl₂ | 114.98 | Red-yellow liquid, bp: 73-76 °C | Extremely Toxic & Lachrymator. Corrosive. Reacts with water. Must be handled in a certified chemical fume hood with appropriate PPE. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Liquid, bp: 89 °C | Flammable, corrosive, and toxic. |

| Ammonia (NH₃) | NH₃ | 17.03 | Gas or solution (e.g., 7N in MeOH) | Corrosive and toxic. Work in a well-ventilated area. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid, bp: 40 °C | Volatile and suspected carcinogen. Use only in a fume hood. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Liquid, bp: 34.6 °C | Extremely flammable. Peroxide former. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Liquid, bp: 77 °C | Flammable. Eye and respiratory irritant. |

| Hexanes | C₆H₁₄ | 86.18 | Liquid, bp: ~69 °C | Flammable. Skin and respiratory irritant. |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Solid, mp: 884 °C | Hygroscopic. Minimal hazards. |

Required Equipment:

-

Schlenk line or nitrogen/argon manifold for maintaining an inert atmosphere.

-

Flame-dried glassware (round-bottom flasks, addition funnel).

-

Magnetic stirrer and stir bars.

-

Ice bath.

-

Rotary evaporator.

-

Standard laboratory glassware for workup and purification.

-

Silica gel for column chromatography.

-

Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves (consider double-gloving), flame-resistant lab coat.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust reagent quantities proportionally for different scales.

Caption: Step-by-step experimental workflow diagram.

Detailed Causality and Field Insights:

-

Step 4 (Thiophosgene Addition): The slow, dropwise addition to a cooled solution is paramount. This controls the exothermic reaction, preventing temperature spikes that could lead to the formation of undesired side products.

-

Step 7 (Filtration): The formation of a white precipitate (triethylamine hydrochloride) is a visual indicator that the reaction is proceeding as expected. Its removal before concentration simplifies the subsequent steps.

-

Step 8 (Crude Intermediate): Thiocarbamoyl chlorides can be unstable and are often sensitive to moisture and chromatography. Using the crude product directly in the next step maximizes overall yield by avoiding decomposition during an unnecessary purification attempt.

-

Step 10 (Ammonia Addition): Using a solution of ammonia in an organic solvent like methanol is often more convenient and controllable than bubbling ammonia gas. A significant excess of ammonia is used to ensure complete conversion of the intermediate and to neutralize any remaining HCl.

-

Step 15 (Purification): Flash column chromatography is typically effective for purifying the final product. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing polarity, is recommended to separate the product from non-polar impurities and more polar baseline material.

Critical Safety Considerations

Thiophosgene is a highly hazardous material and requires stringent safety protocols. [6][7]

-

Engineering Controls: All manipulations involving thiophosgene must be performed in a properly functioning chemical fume hood with a tested face velocity.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

-

Quenching and Disposal: Prepare a quench solution (e.g., 10% sodium hydroxide or a concentrated ammonia solution) in the fume hood before starting the experiment. Any excess thiophosgene and contaminated glassware should be carefully and slowly added to this solution to neutralize it before disposal. The reaction produces toxic byproducts, and all waste must be disposed of according to institutional hazardous waste guidelines.

References

-

Bian, G., Shan, W., & Su, W. (n.d.). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. ResearchGate. [Link]

-

ResearchGate. (n.d.). Thioacylation strategies. A) General strategy for thioacylation of...[Link]

-

Nishikawa, Y., Shindoh, H., & Ishii, T. (2002). Quinoline-3-carbothioamides and related compounds as novel immunomodulating agents. Bioorganic & Medicinal Chemistry Letters, 12(17), 2347–2350. [Link]

-

Patt, W. C., & Robins, M. J. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

-

MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

-

Tradeasia. (2020, January 24). Thiophosgene: - An overview. [Link]

Sources

- 1. Quinoline-3-carbothioamides and related compounds as novel immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene: - An overview [moltuslab.com]

- 8. 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Quinoline-1-Carbothioamide Derivatives

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. However, the specific subclass of quinoline-1-carbothioamides presents a unique synthetic challenge and opportunity.

Critical Nomenclature Note: The designation "1-carbothioamide" structurally necessitates a 1,2,3,4-tetrahydroquinoline (THQ) core. In a fully aromatic quinoline, the nitrogen at position 1 is tertiary and part of the aromatic system; it cannot form a neutral carbothioamide without disrupting aromaticity or forming a quaternary salt. Therefore, this guide focuses on the functionalization of the secondary amine in the THQ core.

The thiourea (

Why Microwave Irradiation?

Conventional thermal synthesis of carbothioamides involves refluxing secondary amines with isothiocyanates in organic solvents (benzene, toluene) for 6–12 hours. These methods suffer from:

-

Slow Kinetics: The nucleophilic attack of the steric-hindered THQ nitrogen is sluggish.

-

Side Reactions: Prolonged heating leads to dimerization or oxidative degradation.

-

Environmental Cost: High solvent consumption.

Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues via dielectric heating . The polar transition state of the amine-isothiocyanate addition is stabilized by the electromagnetic field, significantly lowering the activation energy (

Mechanistic Insight

The synthesis follows a nucleophilic addition mechanism. Under microwave irradiation, the dipolar polarization effect is maximized at the transition state, which is more polar than the ground state reactants.

Reaction Pathway[1][2][3][4][5][6]

-

Nucleophilic Attack: The lone pair of the THQ nitrogen (N1) attacks the electrophilic central carbon of the aryl isothiocyanate.

-

Zwitterionic Intermediate: A polar transition state forms (

). -

Proton Transfer: Rapid intramolecular proton transfer (or solvent-assisted transfer) yields the stable thioamide.

Figure 1: Mechanistic pathway of the microwave-assisted nucleophilic addition of tetrahydroquinoline to isothiocyanates.

Experimental Protocols

Protocol A: Solvent-Free Green Synthesis (Recommended)

Best for: High-throughput screening, green chemistry compliance, and maximizing yield.

Materials:

-

1,2,3,4-Tetrahydroquinoline (1.0 mmol)

-

Aryl isothiocyanate (e.g., Phenyl isothiocyanate, 4-Chlorophenyl isothiocyanate) (1.0 mmol)

-

Catalyst: None (or trace Silica Gel as solid support)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-transparent borosilicate vial, mix 1.0 mmol of tetrahydroquinoline and 1.0 mmol of the aryl isothiocyanate.

-

Homogenization: If solids are present, grind briefly to mix. If liquids, vortex for 10 seconds. Note: No solvent is added.[1]

-

Irradiation: Cap the vial with a Teflon-lined septum. Program the reactor:

-

Temperature: 80°C

-

Power: Dynamic (Max 50W) to maintain temp.

-

Hold Time: 3–5 minutes.

-

Stirring: High.[2]

-

-

Workup: Allow the vessel to cool to 45°C (using compressed air cooling).

-

Isolation: Add 2 mL of cold ethanol to the reaction melt. Sonicate for 1 minute. The product typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from ethanol if necessary.

Protocol B: Ethanol-Assisted Synthesis

Best for: Reactants with high melting points or poor miscibility.

Modifications:

-

Add 2.0 mL of Ethanol as a solvent.

-

Irradiation: 90°C for 5–8 minutes.

-

Workup: Pour the reaction mixture into 10 mL of ice water. Filter the resulting precipitate.[3][4]

Experimental Workflow Visualization

The following diagram outlines the operational workflow for Protocol A, ensuring reproducibility.

Figure 2: Operational workflow for the solvent-free microwave synthesis of quinoline-1-carbothioamides.

Comparative Data: Thermal vs. Microwave

The efficiency of the microwave protocol is highlighted when compared to traditional reflux methods.

| Parameter | Conventional Heating (Reflux in Toluene) | Microwave Irradiation (Solvent-Free) | Improvement Factor |

| Reaction Time | 6 – 12 Hours | 3 – 5 Minutes | ~140x Faster |

| Yield | 55% – 70% | 88% – 96% | +30% Yield |

| Purity (Crude) | Low (Requires Column Chromatography) | High (Precipitation sufficient) | Simplified Workup |

| E-Factor (Waste) | High (Solvent waste) | Low (Near Zero) | Green Chemistry |

Data aggregated from internal validation and literature benchmarks [1, 2].

Characterization & Validation

To validate the synthesis of the quinoline-1-carbothioamide , look for these specific spectral signatures:

-

IR Spectroscopy:

-

Disappearance of the

stretch of the starting tetrahydroquinoline (~3300-3400 cm⁻¹). -

Appearance of the Thioamide bands :

stretch typically appears at 1200–1250 cm⁻¹ and 1050–1100 cm⁻¹ . - stretch of the thioamide (part of the isothiocyanate residue) at ~3200 cm⁻¹.

-

-

¹H NMR (DMSO-d₆):

-

Thiocarbonyl proton: The

proton of the thioamide moiety usually appears as a broad singlet downfield at δ 9.0–10.0 ppm . -

Quinoline Ring: The protons at the 2-position of the THQ ring (adjacent to Nitrogen) will show a chemical shift change due to the electron-withdrawing nature of the

group.

-

References

-

Microwave-Assisted Synthesis of Tetrahydroquinolines: Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). Microwave-Assisted Reactions of 1,2,3,4-Tetrahydroisoquinolines and 1,2,3,4-Tetrahydroquinolines. Source: Synlett.

-

Green Synthesis of Quinoline Derivatives: Patole, S. S., & Rajput, S. S. (2022).[4] Microwave Assisted Synthesis and Microbial Evaluation of Carbothioamide Derivatives. Source: Journal of Advanced Scientific Research.

-

Biological Activity of Quinoline Carboxamides: Janardhan, S., et al. (2025).[5][6] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Source: Molecular Diversity.

-

General Microwave Synthesis Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Source: Angewandte Chemie International Edition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by <i>silico</i> ways versus DNA-polymerase - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsat.org [ijsat.org]

Application Note: Preparation of Metal Complexes using 6-Methyl-3,4-dihydro-2H-quinoline-1-carbothioamide

Executive Summary

This application note details the protocol for synthesizing and characterizing transition metal complexes (specifically Cu(II), Ni(II), Co(II), and Pd(II)) using 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide (also known as 1-thiocarbamoyl-6-methyl-1,2,3,4-tetrahydroquinoline).

This ligand features a rigid tetrahydroquinoline backbone fused with a flexible carbothioamide moiety (

Ligand Synthesis (Pre-requisite)

Before metal complexation, the ligand must be isolated in high purity. As this specific derivative is not always commercially available off-the-shelf, a robust synthesis protocol is provided.

Reaction Principle: Nucleophilic addition of the secondary amine (6-methyl-1,2,3,4-tetrahydroquinoline) to a thiocyanate source.

Reagents

-

Precursor: 6-methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2).

-

Reagent: Benzoyl isothiocyanate (preferred over KSCN for higher yield).

-

Solvent: Acetone (dry).

-

Hydrolysis Agent: Sodium Hydroxide (NaOH) solution.

Step-by-Step Protocol

-

Addition: Dissolve 10 mmol of 6-methyl-1,2,3,4-tetrahydroquinoline in 20 mL dry acetone. Dropwise add 11 mmol of benzoyl isothiocyanate. Stir at room temperature for 2 hours.

-

Precipitation: The benzoyl-protected intermediate will precipitate. Filter and wash with cold ethanol.

-

Hydrolysis: Suspend the intermediate in 10% NaOH solution (30 mL) and heat at 80°C for 30 minutes to remove the benzoyl group.

-

Isolation: Cool the mixture and neutralize with dilute HCl. The free ligand (6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide ) precipitates as a white/off-white solid.

-

Purification: Recrystallize from Ethanol.

-

Yield Target: >85%[1]

-

Melting Point: ~148–150°C (Verify with DSC).

-

Metal Complex Preparation Protocols

Protocol A: Synthesis of Cu(II), Co(II), and Ni(II) Complexes

Target Stoichiometry: Typically 1:2 (Metal:Ligand) for octahedral/square planar geometries.

Materials:

-

Ligand (from Section 2).

-

Metal Salts:

, -

Solvent: Absolute Ethanol (EtOH).

Procedure:

-

Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of hot absolute ethanol (50°C). Ensure complete dissolution.

-

Metal Solution: Dissolve 1.0 mmol of the metal salt in 10 mL of hot ethanol.

-

Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.

-

Observation: Immediate color change indicates complex formation (e.g., Green for Cu, Blue/Pink for Co).

-

-

Reflux: Reflux the mixture at 78°C for 3–5 hours.

-

Isolation:

-

Allow the solution to cool slowly to room temperature.

-

If precipitate forms: Filter, wash with cold EtOH and Et2O.

-

If no precipitate: Reduce volume by 50% using a rotary evaporator and cool to 4°C overnight.

-

-

Drying: Dry in a vacuum desiccator over

.

Protocol B: Synthesis of Pd(II) Complexes

Target Stoichiometry: 1:2 (Metal:Ligand) Square Planar.

Materials:

-

Potassium Tetrachloropalladate(II) (

) or -

Solvent: Methanol/Acetonitrile.

Procedure:

-

Dissolve 1.0 mmol of

in 10 mL distilled water. -

Dissolve 2.0 mmol of ligand in 20 mL methanol.

-

Mix solutions and stir at room temperature for 6 hours (Reflux is usually not required for Pd due to faster kinetics with S-donors).

-

Yellow/Orange precipitate typically forms immediately.

-

Filter, wash with water (to remove KCl), then methanol, and dry.

Workflow Visualization

The following diagram illustrates the critical path from precursor to characterized metal complex.

Caption: Step-by-step synthesis workflow from tetrahydroquinoline precursor to final metal complex.

Characterization & Validation

To ensure scientific integrity, the formation of the complex must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The coordination of the ligand to the metal center is most easily confirmed by tracking the Thione (

| Functional Group | Ligand Frequency ( | Complex Frequency ( | Diagnostic Shift | Explanation |

| 830 – 850 | 800 – 820 | Red Shift ( | Indicates coordination via Sulfur (S-M bond weakens C=S bond). | |

| 3150 – 3300 | 3150 – 3300 | Negligible / Broadening | Indicates Nitrogen is not deprotonated or primarily coordinated. | |

| N/A | 350 – 400 | New Band | Direct evidence of Metal-Sulfur bond formation. | |

| ~1350 | ~1380 | Blue Shift ( | Strengthening of C-N bond due to resonance upon S-coordination. |

1H NMR Spectroscopy (DMSO-d6)

-

Ligand: The

protons typically appear as two broad singlets or one broad signal around -

Complex (Zn/Pd - Diamagnetic): Look for a slight downfield shift of the

protons. If the signal disappears, it suggests deprotonation (thiolate form), but for this neutral ligand, the signal should remain. -

Note: Cu(II), Ni(II), and Co(II) complexes are paramagnetic; NMR will be broadened and likely unusable. Use ESR or Magnetic Susceptibility instead.

Single Crystal Growth (Protocol)

For definitive structural proof (XRD), high-quality crystals are required.

-

Method: Slow Evaporation.

-

Solvent System: Dissolve the isolated complex in a minimum amount of DMF or DMSO. Add an equal volume of Ethanol or Methanol.

-

Conditions: Cover the vial with Parafilm, poke 2-3 small holes, and leave undisturbed in a dark, vibration-free area at room temperature for 5-10 days.

Structural Logic & Coordination Mode

The ligand acts as a monodentate S-donor in most neutral conditions. The steric bulk of the tetrahydroquinoline ring prevents the ring nitrogen from coordinating effectively.

Caption: Schematic of the coordination mode. The Thione Sulfur (S) donates electron density to the Metal center.

Troubleshooting & Safety

| Issue | Cause | Solution |

| Oiling Out | Ligand/Complex solubility mismatch. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Low Yield | Incomplete reaction or pH issues. | Ensure reflux time is sufficient. For ligand synthesis, ensure pH is neutral/slightly acidic during isolation. |

| Paramagnetic NMR | Presence of Cu(II)/Co(II). | Do not use NMR for these metals. Rely on IR, Elemental Analysis, and Magnetic Susceptibility.[2][3] |

Safety Warning:

-

Heavy Metals: Handle all metal salts (especially Nickel and Cobalt) as potential carcinogens/sensitizers. Use gloves and a fume hood.

-

Thioureas: Thiourea derivatives can be goitrogenic (thyroid interfering). Avoid dust inhalation.

References

-

Ligand Class Overview: Tenório, R. P., et al. (2005). "Thiosemicarbazones: preparation, reactions, and structure." Journal of the Brazilian Chemical Society, 16(5), 1053-1069.

-

Metal Complexation Protocols (Analogous Systems): Pahontu, E., et al. (2015). "Synthesis, Characterization, and Antimicrobial Activity of Some New Thioureides and Their Transition Metal Complexes." Molecules, 20(4), 5771-5792.

-

Quinoline-Thioamide Derivatives: El-Ayan, A. A., et al. (2020). "Synthesis and biological evaluation of some new quinoline-based thiosemicarbazones and their metal complexes." Journal of Molecular Structure, 1201, 127180.

-

Crystallographic Data (Tetrahydroquinoline derivatives): PubChem Compound Summary for 6-Methyl-1,2,3,4-tetrahydroquinoline (Precursor).

Sources

Methods for functionalizing the carbothioamide group in quinoline derivatives

Executive Summary & Strategic Importance

The quinoline-2-carbothioamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to amides while offering unique reactivity profiles due to the enhanced nucleophilicity of the sulfur atom. This scaffold is a critical precursor for synthesizing fused heterocyclic systems—specifically thiazoles, 1,2,4-thiadiazoles, and 1,2,4-triazoles —which are ubiquitous in antimalarial, antibacterial, and anticancer therapeutics.

This guide provides rigorous, field-validated protocols for transforming the carbothioamide group. Unlike generic organic synthesis texts, we focus here on the specific electronic and steric constraints imposed by the quinoline ring system, offering optimized workflows that maximize yield and purity.

Reaction Landscape & Decision Matrix

The reactivity of the carbothioamide group is governed by its tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. The sulfur atom acts as a soft nucleophile, allowing for chemoselective functionalization.

Visualization: Functionalization Pathways

Figure 1: Strategic divergence for quinoline-2-carbothioamide functionalization. Green and Red paths represent the highest utility in drug discovery.

Protocol 1: The Hantzsch Thiazole Synthesis

Objective: Synthesis of 2-(quinolin-2-yl)thiazole derivatives.

Mechanism: Condensation of the thioamide sulfur with an

Scientific Rationale

The quinoline ring is electron-withdrawing, which can decrease the nucleophilicity of the thioamide nitrogen. However, the sulfur remains highly nucleophilic. We utilize ethanol as the solvent because it solubilizes the reagents at reflux temperatures but allows the polar hydrobromide intermediate to precipitate or remain in equilibrium until dehydration drives the reaction to completion.

Materials

-

Substrate: Quinoline-2-carbothioamide (1.0 equiv)

-

Reagent: Substituted

-bromoacetophenone (e.g., 4-bromophenacyl bromide) (1.0 equiv) -

Solvent: Absolute Ethanol (EtOH)

-

Base (Workup): Ammonium hydroxide (

) or Sodium bicarbonate (

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of quinoline-2-carbothioamide in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the

-haloketone in a single portion.-

Note: If the haloketone is a lachrymator, perform this step in a fume hood.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours .-

Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The starting thioamide (usually lower

) should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt often precipitates.

-

Neutralization (Critical):

-

Pour the reaction mixture into 50 mL of ice-cold water .

-

Neutralize by dropwise addition of

until pH ~8–9. This liberates the free base thiazole from its HBr salt.

-

-

Isolation: Filter the resulting precipitate, wash copiously with water (to remove inorganic salts), and recrystallize from ethanol or DMF/water.

Troubleshooting

-

Low Yield: If the product remains soluble in the acidic reaction media, evaporate 50% of the ethanol before pouring into ice water.

-

Oiling Out: If the product forms an oil upon neutralization, extract with Dichloromethane (DCM), dry over

, and purify via column chromatography.

Protocol 2: Oxidative Cyclization to 1,2,4-Thiadiazoles

Objective: Synthesis of 3,5-bis(quinolin-2-yl)-1,2,4-thiadiazoles via oxidative dimerization. Mechanism: Oxidative formation of an S–N bond between two thioamide units.

Scientific Rationale

Traditional methods use harsh oxidants like bromine. We employ a DMSO/Iodine (

Comparative Data: Oxidant Efficiency

| Oxidant System | Reaction Time | Yield (%) | Notes |

| 2–3 h | 85–92% | Mild, easy workup, high purity. | |

| Oxone / Wet | 45 min | 88% | Green chemistry, solvent-free option. |

| 4 h | 65–75% | Requires chromatographic purification. |

Methodology (DMSO/ Method)

-

Dissolution: Dissolve 2.0 mmol of quinoline-2-carbothioamide in 5 mL of DMSO.

-

Oxidation: Add 10 mol% of molecular Iodine (

). -

Heating: Heat the mixture at 80–100°C for 2 hours.

-

Workup: Cool to room temperature and pour into 30 mL of 5% sodium thiosulfate (

) solution.-

Why? Thiosulfate quenches excess iodine, preventing side reactions and removing the dark iodine color.

-

-

Filtration: The product precipitates as a solid.[2][3] Filter, wash with water, and dry.

Protocol 3: Synthesis of 1,2,4-Triazoles

Objective: Converting the carbothioamide to a 1,2,4-triazole ring (bioisostere of the thiazole).

Scientific Rationale

Hydrazine is a potent alpha-effect nucleophile. It attacks the electrophilic carbon of the thioamide. The reaction proceeds via an amidrazone intermediate, which cyclizes with the elimination of

Methodology

-

Reagents: Mix 1.0 mmol of quinoline-2-carbothioamide and 2.0 mmol of hydrazine hydrate (

) in 10 mL of Dioxane or Ethanol. -

Reflux: Heat at reflux for 8–12 hours . Evolution of

gas (rotten egg smell) indicates reaction progress (use a scrubber or efficient hood). -

Workup: Evaporate the solvent under reduced pressure. The residue is often a sticky solid.

-

Purification: Triturate with cold ether or recrystallize from ethanol to obtain the triazole.

Mechanistic Visualization (Hantzsch Synthesis)

Understanding the stepwise mechanism allows for better troubleshooting of impurity profiles.

Figure 2: Stepwise mechanism of the Hantzsch thiazole synthesis. The dehydration step (Red) is often the rate-determining step requiring heat.

References

-

Rasayan Journal of Chemistry. (2020). Synthesis, Antioxidant and Anticancer Activity of New Quinoline-[1, 2, 4]-Triazole Hybrids. Retrieved from [Link]

-

Arkivoc. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2021). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 1,2,4-Thiadiazoles by Oxidative Dimerization of Carbothioamides by Using Oxone. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 6-Methyl-3,4-dihydro-2H-quinoline-1-carbothioamide in Solution

Introduction

Welcome to the technical support guide for 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Due to the inherent reactivity of the thioamide functional group and the dihydroquinoline scaffold, understanding and controlling the factors that influence its degradation is paramount for obtaining reliable and reproducible experimental results.

This guide is structured in a question-and-answer format to directly address common challenges and provide practical, evidence-based solutions. We will delve into the underlying chemical principles to empower you not just to follow protocols, but to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide is turning yellow/brown over time. What is causing this discoloration?

Discoloration is a common visual indicator of degradation for quinoline-based compounds.[1] This is often a result of oxidation or photodegradation. The 3,4-dihydro-2H-quinoline ring is susceptible to oxidation, which can lead to the formation of aromatic quinoline derivatives.[2] These oxidized species are often colored. Additionally, quinoline compounds can be sensitive to light, leading to photolytic degradation.[1]

Recommendations:

-

Protect from Light: Store all solutions containing the compound in amber vials or wrapped in aluminum foil to prevent photodegradation.[1]

-

Inert Atmosphere: For long-term storage or when conducting sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.[3]

Q2: I'm observing a new peak in my HPLC analysis that corresponds to the amide analog of my compound. What's happening and how can I prevent it?

The conversion of a thioamide to its corresponding amide is a well-documented degradation pathway that can occur through two primary mechanisms: hydrolysis and oxidative desulfurization.[4][5]

-

Hydrolysis: The thioamide functional group is susceptible to hydrolysis, particularly in the presence of water and under basic or acidic conditions.[4][6][7] Nucleophilic solvents can also promote this conversion.[4]

-

Oxidative Desulfurization: The sulfur atom of the thioamide is prone to oxidation, forming unstable thioamide S-oxide and S,S-dioxide intermediates.[4][8][9] These intermediates can then break down to yield the corresponding amide.[8][10]

Solutions:

-

Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for preparing stock solutions.[4] Avoid protic solvents like methanol and ethanol if possible.

-

pH Control: If aqueous solutions are necessary, use freshly prepared buffers and maintain a pH that is neutral or slightly acidic.[4] Strong basic conditions, in particular, can accelerate hydrolysis.[11]

-

Temperature Control: Conduct experiments at the lowest feasible temperature to slow the rate of both hydrolysis and oxidation.[4][11]

-

Use of Antioxidants: For applications where oxidative degradation is a significant concern, the addition of antioxidants may be beneficial.[12] However, compatibility and potential interference with downstream assays must be evaluated.

Q3: My stock solution seems to be losing potency over time, leading to inconsistent results. What are the optimal storage conditions?

Loss of potency is a direct consequence of compound degradation.[1] The stability of your stock solution is dependent on solvent choice, temperature, and exposure to light and oxygen.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO or Acetonitrile | Minimizes hydrolysis and are generally non-reactive with the thioamide group.[4] |

| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation pathways.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of both the thioamide and the dihydroquinoline ring.[3] |

| Container | Amber glass vials with tight-fitting caps | Protects from light and minimizes solvent evaporation and moisture ingress.[1] |

Workflow for Solution Preparation and Storage:

Caption: Recommended workflow for preparing and storing solutions to maximize stability.

Q4: How can I proactively assess the stability of my compound under my specific experimental conditions?

A forced degradation study is a powerful tool to identify potential degradation pathways and products, and to establish the stability limits of your compound.[1][4]

Protocol 1: General Forced Degradation Study

-

Prepare Stock Solution: Create a stock solution of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide in acetonitrile at a concentration of 1 mg/mL.[4]

-

Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:[1][4]

-

Acid Hydrolysis: Mix with an equal volume of 1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at room temperature.

-

Oxidation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.

-

Photodegradation: Expose a solution in a quartz cuvette to a UV lamp. Wrap a control sample in aluminum foil.

-

Thermal Degradation: Store a solid sample of the compound at 70°C.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to separate and identify the parent compound and any degradation products.[4]

Visualizing the Degradation Pathways:

The primary degradation pathways for this molecule are hypothesized to be oxidation of the dihydroquinoline ring and hydrolysis/oxidation of the thioamide group.

Caption: Hypothesized primary degradation pathways for the target compound.

Experimental Protocols

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately quantifying the parent compound and separating it from potential degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase A: 0.1% Formic acid in water.[4]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

-

Gradient: Start with a gradient appropriate for the compound's polarity, for example, 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. Diode array detection (DAD) is recommended to assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.

-

Validation: The method should be validated by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

References

-

Porter, W. R., & Neal, R. A. (1978). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS. Phosphorus and Sulfur and the Related Elements, 26(2), 223-241. [Link]

-

Fetzner, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Applied Microbiology and Biotechnology, 54(4), 435-447. [Link]

-

Dodge, A. G., & Wackett, L. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(11), 7467-7473. [Link]

-

Eawag-BBD. (2006). Thioacetamide Degradation Pathway. Eawag Biocatalysis/Biodegradation Database.[Link]

-

Baltork, I. M., et al. (2006). OXIDATION OF 1,2-DIHYDROQUINOLINES UNDER MILD AND HETEROGENEOUS CONDITIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1849-1853. [Link]

-

Hiew, T. N., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(6), 1121. [Link]

-

Kumar, A., et al. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 1-4. [Link]

-

Das, J. V., et al. (1983). The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(iii) Bromides in Aqueous Solution. Journal of the Chemical Society, Perkin Transactions 2, (9), 1379-1383. [Link]

-

Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.[Link]

-

Hanzlik, R. P., & Cashman, J. R. (1983). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS. Phosphorus and Sulfur and the Related Elements, 26(2), 223-241. [Link]

-

Sun, W., et al. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks. Environmental Science and Pollution Research, 28(31), 41535-41551. [Link]

-

Das, J. V., et al. (1983). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (9), 1379-1383. [Link]

-

Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-189. [Link]

-

ResearchGate. (2006). Proposed pathway of thioacetamide degradation by R. pickettii TA. ResearchGate.[Link]

-

Albreht, A. (2013). Stability of thioamides? ResearchGate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Scalability challenges in the production of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide

Status: Operational Ticket ID: SC-6M-THQ-001 Subject: Scalability, Safety, and Troubleshooting for 1-Thiocarbamoyl-6-methyl-1,2,3,4-tetrahydroquinoline Production

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are scaling the synthesis of 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide (also known as 1-thiocarbamoyl-6-methyl-1,2,3,4-tetrahydroquinoline).

While small-scale medicinal chemistry routes often utilize thiophosgene or acid-mediated thiocyanate addition , these methods fail at scale due to severe toxicity hazards or reversibility issues (poor atom economy). This guide focuses on the Benzoyl Isothiocyanate Route , the industry-standard for scalable, safe production of N,N-disubstituted thioureas from cyclic secondary amines.

Module 1: Reagent Selection & Safety (The "Input" Phase)

Q1: Why should I avoid the Thiophosgene route for this specific molecule?

A: While thiophosgene (

-

Safety: It is highly toxic (LC50 similar to phosgene) and requires specialized scrubbing that many pilot plants cannot accommodate easily.

-

Stoichiometry Control: The reaction with secondary amines (like 6-methyl-tetrahydroquinoline) often leads to thiocarbamoyl chloride intermediates that are stable and difficult to hydrolyze, or over-reaction to form urea impurities.

Q2: I am using KSCN/HCl, but my yield is stuck at 50%. Why?

A: The acid-mediated addition of thiocyanate to secondary amines is an equilibrium process.

-

Mechanism: The amine must be protonated to avoid side reactions, but the thiocyanate (

) requires a free amine to attack. -

The 6-Methyl Effect: The methyl group at position 6 increases the electron density of the aromatic ring, but the steric bulk of the tetrahydroquinoline ring itself hinders the attack.

-

Recommendation: Switch to the Benzoyl Isothiocyanate method described below. It drives the reaction to completion via an irreversible intermediate.

Module 2: The Recommended Process (Benzoyl Isothiocyanate Route)

This method involves a "One-Pot, Two-Step" sequence:

-

In situ generation of Benzoyl Isothiocyanate.

-

Coupling with 6-methyl-1,2,3,4-tetrahydroquinoline.

-

Alkaline Hydrolysis (Deprotection) to yield the final carbothioamide.

Workflow Visualization

Caption: Scalable synthesis workflow avoiding thiophosgene. The benzoyl group acts as a "chemical pump" to drive thiourea formation.

Detailed Protocol (Scalable to 1 kg)

Step 1: Formation of Benzoyl Isothiocyanate

-

Charge Ammonium Thiocyanate (1.1 eq) in Acetone.

-

Add Benzoyl Chloride (1.05 eq) dropwise.

-

Critical Control: Maintain temperature

. The reaction is exothermic.

-

-

Stir for 30 mins. A white precipitate (

) will form.[1][2] Do not filter yet.

Step 2: Coupling

-

Dissolve 6-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in Acetone.

-

Add this solution to the slurry from Step 1.

-

Observation: The solution will turn yellow/orange.

-

-

Reflux for 2 hours.

-

Pour into ice water. The N-benzoyl thiourea intermediate will precipitate. Filter and dry.[3]

Step 3: Hydrolysis (The Key to the Target)

-

Suspend the intermediate in 10% NaOH / Methanol .

-

Heat to

for 1 hour. -

Acidify carefully to pH 8 with dilute HCl.

-

The target 6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide precipitates.

Module 3: Troubleshooting & FAQs

Q3: My product is oiling out instead of precipitating. How do I fix this?

A: Thioureas derived from tetrahydroquinolines are notorious for being "sticky" due to the lipophilic methyl-quinoline scaffold and the polar thiourea head.

-

Immediate Fix: Use a "seeding" technique. Dissolve a small amount of the oil in ethanol, freeze it to induce crystallization, and add these seeds to the main batch.

-

Solvent Switch: Avoid pure water for precipitation. Use Ethanol:Water (1:4) . The presence of ethanol prevents the "oiling out" phase separation.

Q4: The product has a strong sulfur smell and is yellow. Is it pure?

A: No. A strong sulfur smell indicates trapped sulfur species or decomposition.

-

Cause: Thermal decomposition of thiourea at temperatures

or residual sulfur from thiocyanate. -

Purification: Recrystallize from Toluene .

-

Why Toluene? The target thiourea is moderately soluble in hot toluene but insoluble in cold. Sulfur impurities often remain in the mother liquor or can be removed by hot filtration through Celite.

-

Q5: Analytical Mismatch: The NMR shows extra peaks in the aromatic region.

A: This is likely the Rotamer Effect .

-

Explanation: The

bond has partial double-bond character, restricting rotation. The 6-methyl-tetrahydroquinoline ring is bulky, causing the molecule to exist in two distinct conformers on the NMR timescale. -

Verification: Run the NMR at elevated temperature (

). If the peaks coalesce into single sharp signals, it is a rotamer issue, not an impurity.

Module 4: Data & Specifications

Process Comparison Table

| Feature | Acid-Mediated (KSCN/HCl) | Thiophosgene Route | Benzoyl Isothiocyanate (Recommended) |

| Yield | 40-60% (Variable) | 85-90% | 80-92% |

| Safety Profile | Moderate (Acid fumes) | Critical (Toxic gas) | High (Standard organic handling) |

| Purification | Difficult (Salts) | Chromatography often needed | Crystallization (Solid intermediate) |

| Scalability | Poor (Reversible) | Poor (Heat management) | Excellent (Stepwise control) |

Troubleshooting Logic Tree

Caption: Diagnostic logic for common production failures.

References

-

BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. Retrieved from

- Relevance: Establishes the baseline protocol for benzoyl isothiocyanate gener

-

- Relevance: Validates the "one-pot" stoichiometry and solvent choices (Acetonitrile/Acetone) for scale-up.

-

Maddila, S., et al. (2016). Synthesis and molecular docking studies of novel benzoylthiourea derivatives. Journal of Saudi Chemical Society. Retrieved from

- Relevance: Provides crystallographic data and structural confirmation for similar benzoyl-thiourea intermedi

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydroquinolines. Retrieved from

- Relevance: Background on the stability and reactivity of the 6-methyl-tetrahydroquinoline scaffold.

-

Royal Society Open Science. (2019). Sustainable and scalable synthesis using bis-N,N-disubstituted thioureas. Retrieved from

- Relevance: Discusses the removal of sulfur impurities and green processing of thioureas.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]

- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Quinoline-1-carbothioamide and Its Carboxamide Analogue

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of quinoline-1-carbothioamide and its oxygen analogue, quinoline-1-carboxamide. By understanding the distinct fragmentation pathways dictated by the thioamide and amide functionalities, researchers can more effectively characterize these and related heterocyclic compounds.

The Decisive Role of the Heteroatom: Sulfur vs. Oxygen

The substitution of oxygen with sulfur in a functional group can dramatically alter the fragmentation behavior of a molecule under EI-MS conditions. This is primarily due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. In the context of quinoline-1-carbothioamide and quinoline-1-carboxamide, this difference significantly influences the stability of the molecular ion and directs the subsequent fragmentation cascades.

Experimental Workflow for Mass Spectrometry Analysis

A standardized approach is crucial for obtaining reproducible and comparable mass spectra. The following protocol outlines the key steps for the analysis of quinoline derivatives by EI-MS.

Experimental Protocol

-

Sample Introduction: A small quantity of the purified compound (typically 1-2 mg) is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.[1]

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, typically at 70 eV, to induce ionization and the formation of a radical cation (M•+).[1] This energy level is standardized to ensure that spectra are comparable across different instruments.[2]

-

Mass Analysis: The resulting molecular and fragment ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[1]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against m/z.

Caption: Experimental workflow for EI-MS analysis.

Fragmentation Pattern of Quinoline-1-carbothioamide

The mass spectrum of quinoline-1-carbothioamide is expected to be characterized by several key fragmentation pathways, initiated by the ionization of the molecule. The presence of the sulfur atom is anticipated to stabilize the molecular ion to a greater extent than the oxygen in its carboxamide counterpart.

A primary and highly characteristic fragmentation of the quinoline ring itself is the loss of a neutral hydrogen cyanide (HCN) molecule.[3][4][5] This pathway is driven by the stability of the resulting C8H6•+ ion.[4][5] For quinoline-1-carbothioamide, several competing fragmentation routes involving the carbothioamide group are also probable.

Key Predicted Fragmentation Pathways:

-

Loss of the Thioformimidic Acid Radical (•NHCSH): This would lead to the formation of the stable quinoline cation.

-

Cleavage of the C-N Bond: Fission of the bond between the quinoline nitrogen and the carbothioamide carbon would result in the formation of a quinoline radical cation and a neutral carbothioamide radical.

-

Loss of a Thioisocyanate (HNCS) Molecule: A rearrangement followed by elimination could lead to the loss of a neutral HNCS molecule.

Caption: Predicted fragmentation of quinoline-1-carboxamide.

Comparative Analysis of Fragmentation Patterns

The table below summarizes the key predicted differences in the fragmentation patterns of quinoline-1-carbothioamide and quinoline-1-carboxamide.